Triethanolamine
Triethanolamine
Triethanolamine is an oily liquid with a mild ammonia odor. Denser than water. Freezing point is 71 °F. (USCG, 1999)
Triethanolamine is a tertiary amino compound that is ammonia in which each of the hydrogens is substituted by a 2-hydroxyethyl group. It has a role as a buffer and a surfactant. It is a tertiary amino compound, a triol and an amino alcohol. It is functionally related to a triethylamine. It is a conjugate base of a triethanolammonium.
Trolamine, which is also referred to as triethanolamine (TEA), is a tertiary amine and a triol. It is a bifunctional compound that exhibits both properties of alcohols and amines. Trolamine contains small amounts of diethanolamine and ethanolamine and may also act as an antioxidant against the auto-oxidation of animal and vegetable fats. It is commonly used as a pH adjuster and surfactant in industrial and cosmetic products such as skin and hair conditioning products.
Triethanolamine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Triethanolamine is a natural product found in Phaseolus vulgaris with data available.
Triethanolamine is used as a food additive [EAFUS] ("EAFUS: Everything Added to Food in the United States. [http://www.eafus.com/]"). Triethanolamine belongs to the family of Alkylamines. These are organic compounds containing an alkylamine group.
Triethanolamine is a tertiary amino compound that is ammonia in which each of the hydrogens is substituted by a 2-hydroxyethyl group. It has a role as a buffer and a surfactant. It is a tertiary amino compound, a triol and an amino alcohol. It is functionally related to a triethylamine. It is a conjugate base of a triethanolammonium.
Trolamine, which is also referred to as triethanolamine (TEA), is a tertiary amine and a triol. It is a bifunctional compound that exhibits both properties of alcohols and amines. Trolamine contains small amounts of diethanolamine and ethanolamine and may also act as an antioxidant against the auto-oxidation of animal and vegetable fats. It is commonly used as a pH adjuster and surfactant in industrial and cosmetic products such as skin and hair conditioning products.
Triethanolamine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Triethanolamine is a natural product found in Phaseolus vulgaris with data available.
Triethanolamine is used as a food additive [EAFUS] ("EAFUS: Everything Added to Food in the United States. [http://www.eafus.com/]"). Triethanolamine belongs to the family of Alkylamines. These are organic compounds containing an alkylamine group.
Brand Name:
Vulcanchem
CAS No.:
102-71-6
VCID:
VC0001508
InChI:
InChI=1S/C6H15NO3/c8-4-1-7(2-5-9)3-6-10/h8-10H,1-6H2
SMILES:
C(CO)N(CCO)CCO
Molecular Formula:
C6H15NO3
C6H15NO3
(CH2OHCH2)3N
C6H15NO3
(CH2OHCH2)3N
Molecular Weight:
149.19 g/mol
Triethanolamine
CAS No.: 102-71-6
Inhibitors
VCID: VC0001508
Molecular Formula: C6H15NO3
C6H15NO3
(CH2OHCH2)3N
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.

Description | Triethanolamine is an oily liquid with a mild ammonia odor. Denser than water. Freezing point is 71 °F. (USCG, 1999) Triethanolamine is a tertiary amino compound that is ammonia in which each of the hydrogens is substituted by a 2-hydroxyethyl group. It has a role as a buffer and a surfactant. It is a tertiary amino compound, a triol and an amino alcohol. It is functionally related to a triethylamine. It is a conjugate base of a triethanolammonium. Trolamine, which is also referred to as triethanolamine (TEA), is a tertiary amine and a triol. It is a bifunctional compound that exhibits both properties of alcohols and amines. Trolamine contains small amounts of diethanolamine and ethanolamine and may also act as an antioxidant against the auto-oxidation of animal and vegetable fats. It is commonly used as a pH adjuster and surfactant in industrial and cosmetic products such as skin and hair conditioning products. Triethanolamine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Triethanolamine is a natural product found in Phaseolus vulgaris with data available. Triethanolamine is used as a food additive [EAFUS] ("EAFUS: Everything Added to Food in the United States. [http://www.eafus.com/]"). Triethanolamine belongs to the family of Alkylamines. These are organic compounds containing an alkylamine group. |
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CAS No. | 102-71-6 |
Product Name | Triethanolamine |
Molecular Formula | C6H15NO3 C6H15NO3 (CH2OHCH2)3N |
Molecular Weight | 149.19 g/mol |
IUPAC Name | 2-[bis(2-hydroxyethyl)amino]ethanol |
Standard InChI | InChI=1S/C6H15NO3/c8-4-1-7(2-5-9)3-6-10/h8-10H,1-6H2 |
Standard InChIKey | GSEJCLTVZPLZKY-UHFFFAOYSA-N |
SMILES | C(CO)N(CCO)CCO |
Canonical SMILES | C(CO)N(CCO)CCO |
Boiling Point | 635.7 °F at 760 mmHg (Decomposes) (NTP, 1992) 350 °C BP: 335.4 °C 335.40 °C. @ 760.00 mm Hg 335.4 °C 635.7 °F (decomposes) |
Colorform | Viscous liquid Colorless Pale-yellow |
Density | 1.13 at 68 °F (USCG, 1999) - Denser than water; will sink 1.1242 at 20 °C/4 °C; 1.0985 at 60 °C/4 °C Relative density (water = 1): 1.1 1.13 |
Flash Point | 365 °F (NTP, 1992) 179 °C 179 °C (354 °F) - closed cup 190.5 °C (Open cup) 354 °F (179 °C) (closed cup) 365 °F |
Melting Point | 70.9 °F (NTP, 1992) 21.5 °C Crystals from ethanol; mp: 177 °C /Triethanolamine hydrochloride/ 20.5 °C 21.6 °C 70.9 °F |
Physical Description | Triethanolamine is an oily liquid with a mild ammonia odor. Denser than water. Freezing point is 71 °F. (USCG, 1999) Liquid Highly hygroscopic, viscous liquid with a mild ammoniacal odor; Becomes brown on air and light exposure; mp = 21.57 deg C; [Merck Index] Light yellow viscous liquid; Hygroscopic; [Fisher Scientific MSDS] Solid COLOURLESS VISCOUS HYGROSCOPIC LIQUID OR CRYSTALS WITH CHARACTERISTIC ODOUR. Oily liquid with a mild ammonia odor. |
Related CAS | 64114-46-1 10017-56-8 (unspecified phosphate salt) 14806-72-5 (unspecified acetate) 15879-01-3 (unspecified titanium salt) 20261-61-4 (sulfate[2:1]) 29340-81-6 (unspecified citrate salt) 31089-39-1 (unspecified copper salt) 41397-50-6 (unspecified maleate) 57155-85-8 (citrate[1:1]) 61542-02-7 (sulfite[1:1]) 637-39-8 (unspecified hydrochloride) 7376-31-0 (unspecified sulfate salt) |
Shelf Life | Stable under recommended storage conditions. Very hygroscopic... turns brown on exposure to air and light. |
Solubility | greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) Miscible In water, 1.0X10+6 mg/L (miscible) at 25 °C Miscible with water, methanol, acetone; soluble in benzene (4.2%), ether (1.6%), carbon tetrachloride (0.4%), n-heptane (<0.1%) Soluble in chloroform Slightly soluble in petroleum ether 1000 mg/mL Solubility in water: miscible |
Synonyms | 2,2',2''-nitrilotriethanol triethanolamine triethanolamine acetate triethanolamine citrate triethanolamine citrate (1:1) triethanolamine copper salt triethanolamine hydrochloride triethanolamine iodohydrate triethanolamine maleate triethanolamine phosphate triethanolamine sulfate triethanolamine sulfate (2:1) triethanolamine sulfite (1:1) triethanolamine tartrate (1:1), (R-(R*,R*))-isomer triethanolamine titanium salt triethanolammonium chloride trolamine |
Vapor Density | 5.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air) 5.1 (Air = 1) Relative vapor density (air = 1): 5.1 5.14 |
Vapor Pressure | less than 0.01 mmHg at 68 °F ; 10 mmHg at 401 °F (NTP, 1992) 0.00000359 [mmHg] 3.59X10-6 mm Hg at 25 °C /Extrapolated/ Vapor pressure, Pa at 25 °C: <0.01 mmHg |
Reference | [1]. Aydo?an C et al. Open-tubular CEC with a new triethanolamine bonded stationary phase for biomolecule separation. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jan 22;976-977:27-32. [2]. Poortavasoly H et al. Aminolysis of polyethylene terephthalate surface along with in situ synthesis and stabilizing ZnO nanoparticles using triethanolamine optimized with response surface methodology. Mater Sci Eng C Mater Biol Appl. 2016 Jan 1;58:495-503. |
PubChem Compound | 7618 |
Last Modified | Sep 12 2023 |
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